myo-Inositol-1,3,4,6-Tetrakisphosphat-Ammoniumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt, with the empirical formula C6H16O18P4 · xNH3, is an organic compound . It has a molecular weight of 500.08 (free acid basis) .
Molecular Structure Analysis
The molecular structure of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is represented by the SMILES stringN.O[C@H]1C@@H(O)=O)C@H(O)=O)C@@HC@H(O)=O)[C@H]1OP(O)(O)=O
. Chemical Reactions Analysis
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt largely acts as an intermediate, serving as a substrate for inositol-1,3,4,6-tetraphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetraphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate .Physical and Chemical Properties Analysis
The compound has a storage temperature of -20°C . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Regulation von intrazellulärem Kalzium
Diese Verbindung ist ein Vorläufer von Inositol-1,3,4-trisphosphat und erhöht den Kalziumeinstrom über die Plasmamembran . Es wird vermutet, dass es die intrazelluläre Kalziumregulation steuert, indem es den Transport von Kalziumionen über die Plasmamembran kontrolliert .
Inhibition schädlicher eisenkatalysierter Redoxreaktionen
Es wurde berichtet, dass es schädliche eisenkatalysierte Redoxreaktionen unterdrückt . Diese Eigenschaft macht es zu einem möglichen Kandidaten für die Forschung in oxidativen Stress-bedingten Erkrankungen.
Inositol-Depletion und Resistenz
Inositol, einschließlich myo-Inositol, ist an verschiedenen biochemischen und metabolischen Funktionen in verschiedenen Organen und Geweben beteiligt . Veränderungen in den Mechanismen, die die zelluläre und Gewebs-Homöostase von myo-Ins-Spiegeln regulieren, können zu einer Reduktion des Inositol-Spiegels führen und Patienten verschiedenen pathologischen Bedingungen aussetzen .
Therapeutische Strategien bei Inositol-Depletion
Ein tieferes Verständnis der Hauptmechanismen, die an der zellulären Inositol-Depletion beteiligt sind, kann neue Erkenntnisse für die Entwicklung maßgeschneiderter therapeutischer Ansätze liefern . Dazu gehört die Gestaltung der Dosierungen und der Verabreichungswege, mit dem Ziel, wirksame und sichere Ansätze zu entwickeln, die Inositol-Depletion-induzierte pathologische Ereignisse entgegenwirken .
Rolle bei der metabolischen und hormonellen Modulation
myo-Ins ist an verschiedenen physiologischen Prozessen als wichtiger Bestandteil von Signalwegen beteiligt, darunter die Modulation der Fortpflanzung, der Hormone und des Stoffwechsels . Das macht es zu einem potenziellen Ziel für die Forschung bei endokrinen Erkrankungen.
Potenzielle therapeutische Vorteile in Tiermodellen
Mehrere Inhibitoren von IP6K wurden entwickelt und haben therapeutische Vorteile in Tiermodellen gezeigt, wie z. B. die Senkung des Körpergewichts, die Reduktion des Blutzuckerspiegels und die Abschwächung von Myokardschäden .
Wirkmechanismus
Target of Action
The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .
Biochemical Pathways
This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .
Result of Action
The result of the action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.
Action Environment
The action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells
Safety and Hazards
While specific safety and hazards information for this compound was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Biochemische Analyse
Biochemical Properties
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several biochemical reactions. It accumulates in cells stimulated by angiotensin II and is known to stimulate the release of intracellular calcium ions. This compound interacts with the inositol (1,4,5)P3 receptor, which is a key player in calcium signaling pathways. The interaction between myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt and the inositol (1,4,5)P3 receptor facilitates the release of calcium ions from intracellular stores, thereby influencing various cellular processes .
Cellular Effects
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stimulate the release of intracellular calcium ions plays a crucial role in these processes. For instance, in SH-SY5Y cells, myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has been shown to mobilize intracellular calcium, which is essential for various cellular functions .
Molecular Mechanism
The molecular mechanism of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with the inositol (1,4,5)P3 receptor. This interaction leads to the release of calcium ions from intracellular stores. The compound acts as a second messenger in cellular signaling pathways, regulating a wide array of cellular functions. The binding of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt to the inositol (1,4,5)P3 receptor triggers a cascade of events that result in the mobilization of calcium ions, which in turn influences various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt can change over time. The compound is stable when stored at -20°C and has a shelf life of at least five years . Over time, the compound’s ability to stimulate the release of intracellular calcium ions may be affected by factors such as degradation and changes in its chemical structure. Long-term studies have shown that myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt can have lasting effects on cellular function, particularly in terms of calcium signaling .
Dosage Effects in Animal Models
The effects of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the release of intracellular calcium ions without causing adverse effects. At higher dosages, there may be toxic or adverse effects, such as disruptions in calcium homeostasis and cellular function. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several metabolic pathways. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase, which converts it to inositol-1,3,4,5,6-pentaphosphate. This compound can also be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, which plays diverse roles in eukaryotic tissues. The involvement of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt in these metabolic pathways highlights its importance in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt within cells is crucial for its function in calcium signaling and other cellular processes .
Subcellular Localization
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is essential for its role in regulating calcium signaling and other cellular processes .
Eigenschaften
IUPAC Name |
azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H40N8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.